1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
1-(2-Fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a fluorinated heterocyclic compound featuring a dihydropyrrolopyrazine core. Its structure includes a 2-fluorophenyl substituent at position 1 and a branched pentan-3-yl carboxamide group at position 2. Below, we systematically compare it with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-pentan-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-3-14(4-2)21-19(24)23-13-12-22-11-7-10-17(22)18(23)15-8-5-6-9-16(15)20/h5-11,14,18H,3-4,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLXRGYUPJRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Fluorophenyl Position : The target compound’s 2-fluorophenyl group (ortho-substitution) contrasts with the 4-fluorophenyl (para-substitution) in , which may alter steric interactions and electronic effects in binding pockets.
- Core Modifications : TAK-438 uses a pyrrole core with a sulfonylpyridine moiety, emphasizing divergent pharmacological targets (e.g., H,K-ATPase inhibition).
Comparison with Analogs :
- The tert-butyl analog employs similar carboxamide coupling but uses furfurylamine in some steps .
- Spiro derivatives require complex multicomponent reactions to achieve conformational constraints.
Physicochemical Properties
Table 2: Predicted Properties vs. Analogs
Insights :
- The target compound’s lower LogP than suggests improved aqueous solubility, critical for oral bioavailability.
- TAK-438’s higher polar surface area correlates with increased hydrogen bonding capacity, likely influencing membrane permeability.
Structure-Activity Relationships (SAR)
- Fluorophenyl Position : Ortho-substitution (target) vs. para-substitution may confer steric hindrance, altering binding pocket interactions.
- N-Alkyl Chains : Branched chains (pentan-3-yl, tert-butyl) enhance metabolic stability over linear chains but may reduce solubility.
- Core Rigidity : Dihydropyrrolopyrazine’s partial saturation (vs. fully aromatic cores) could modulate pharmacokinetic properties like half-life.
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